2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
CAS No.: 337924-53-5
Cat. No.: VC4798575
Molecular Formula: C15H12Cl2N2OS
Molecular Weight: 339.23
* For research use only. Not for human or veterinary use.
![2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile - 337924-53-5](/images/structure/VC4798575.png)
Specification
CAS No. | 337924-53-5 |
---|---|
Molecular Formula | C15H12Cl2N2OS |
Molecular Weight | 339.23 |
IUPAC Name | 2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Standard InChI | InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+ |
Standard InChI Key | CBIBZRVAHFLFBP-VXLYETTFSA-N |
SMILES | CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N |
Introduction
Structural Analysis and Molecular Characterization
Core Structural Components
The compound’s IUPAC name, 2-[5-[(1E)-1-{[(2,3-dichlorophenyl)methoxy]imino}ethyl]thiophen-2-yl]acetonitrile, delineates its three primary components:
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Thiophene backbone: A five-membered aromatic ring containing sulfur (position 2) .
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Ethanimidoyl group: An substituent at the 5-position of the thiophene, formed by condensation of an ethanimidoyl group with a 2,3-dichlorobenzyl ether .
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Acetonitrile moiety: A nitrile-functionalized methyl group at the 2-position of the thiophene .
The -configuration of the imine double bond is critical for spatial orientation, influencing intermolecular interactions and potential bioactivity .
Table 1: Molecular Identity of 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
Synthesis Pathways and Challenges
Analytical Characterization
Key techniques for verification would involve:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions and imine geometry.
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High-Resolution Mass Spectrometry (HRMS): Validation of the molecular ion peak at .
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X-ray Crystallography: Resolving the stereochemistry of the imine bond, though no crystal data are currently available.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility remains unquantified, but its structure suggests limited aqueous solubility due to the hydrophobic dichlorobenzyl and thiophene groups. The nitrile moiety may enhance solubility in polar aprotic solvents like acetonitrile . Predictions using the LogP (octanol-water partition coefficient) algorithm estimate a value of ~3.5, indicating moderate lipophilicity .
Thermal and Oxidative Stability
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